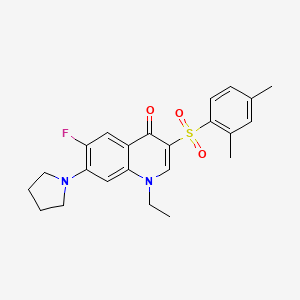

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

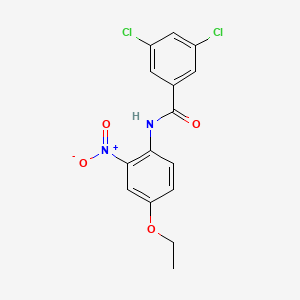

The compound “2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle, and an isonicotinamide group, which is a derivative of pyridine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring and an isonicotinamide group. The cyclopropylmethoxy group would likely be attached to the 2-position of the indazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indazole and isonicotinamide groups could potentially influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

Anticancer Properties

The compound’s structural features suggest potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, investigating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer-related signaling pathways. Further studies are needed to validate its efficacy and safety for clinical use .

Kinase Inhibition

Given its pyridine-isonicotinamide scaffold, this compound may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling, and inhibiting specific kinases can modulate various cellular processes. Researchers have examined its selectivity against specific kinases and its potential therapeutic applications in diseases related to kinase dysregulation .

Anti-Inflammatory Activity

The cyclopropylmethoxy group and indazole moiety suggest anti-inflammatory properties. Investigations have explored its effects on inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Understanding its anti-inflammatory mechanisms could lead to novel treatments for inflammatory diseases .

Neuroprotection and Neurodegenerative Diseases

The compound’s isonicotinamide core hints at neuroprotective potential. Researchers have studied its effects on neuronal cell viability, oxidative stress, and neuroinflammation. It may hold promise in conditions like Alzheimer’s disease, Parkinson’s disease, or ischemic stroke .

Metabolic Disorders

Considering its structural resemblance to nicotinamide, investigations have explored its impact on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, or mitochondrial function. Researchers aim to uncover its role in diabetes, obesity, or metabolic syndrome .

Cardiovascular Applications

The compound’s cardiovascular effects remain an area of interest. Researchers have investigated its impact on blood vessels, platelet aggregation, and cardiac function. It may have implications for hypertension, thrombosis, or heart failure .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-16-5-4-15(8-14(16)10-20-22)21-18(23)13-6-7-19-17(9-13)24-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHLSIKDXZSDPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)

![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)